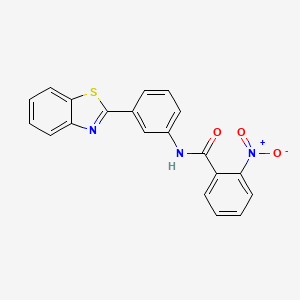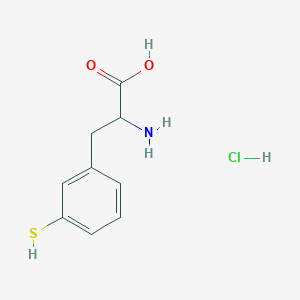
2-氨基-3-(3-巯基苯基)丙酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-sulfanylphenyl)propanoic acid; hydrochloride, also known as DL-Homocysteine Thiolactone Hydrochloride, is an important organic compound in the field of biochemistry and pharmacology. It is a cyclic thioester of homocysteine and is widely used in scientific research for its applications in various fields.
科学研究应用
立体异构体的合成
研究已经导致了从(RS)-巯基琥珀酸合成了2-氨基-3-[(1, 2-二羧乙基)硫代]丙酸(ADC)的四种立体异构体,表明了其在以高纯度创建光学活性化合物的潜力。此过程涉及使用特定的拆分试剂和优先结晶进行光学拆分,展示了其在生物活性化合物的立体化学合成中的重要性(Shiraiwa 等人,1998)。
色谱法和结构分析
该化合物已被用于纸色谱法研究中,以了解有机酸的结构关系。这项工作帮助根据其羧基和其他取代基对有机酸进行明确分类,有助于预测未知酸的结构(Howe,1960)。
材料科学的可再生结构单元
对该化合物的衍生物茚满酸的研究表明了其作为材料科学的可再生结构单元的潜力,尤其是在提高分子对苯并恶嗪环形成的反应性方面。这种方法为传统方法提供了一种可持续的替代方案,有可能在材料科学中产生新的应用(Trejo-Machin 等人,2017)。
肽合成
该化合物已被用作固相肽合成的安全捕捉连接子,展示了其在肽的高效合成中的应用。这种方法为现有的连接子提供了一种具有成本效益的替代方案,展示了其在肽合成和潜在药物应用中的效用(Erlandsson & Undén,2006)。
抗菌和抗真菌活性
一项关于通过与包括2-氨基-3-(4-羟基苯基)丙酸在内的各种胺化合物的缩合反应改性辐射诱导的聚乙烯醇/丙烯酸水凝胶的研究,因其表现出的抗菌和抗真菌活性而突出了其在医学应用中的潜力(Aly & El-Mohdy,2015)。
生化分析
Biochemical Properties
2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as cysteine proteases, which are responsible for the breakdown of proteins. This interaction is crucial for maintaining cellular homeostasis and regulating various cellular processes. Additionally, 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride can form disulfide bonds with other cysteine residues in proteins, thereby influencing protein structure and function .
Cellular Effects
2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride has been shown to affect various types of cells and cellular processes. It plays a role in cell signaling pathways by modulating the activity of signaling molecules such as kinases and phosphatases. This compound also influences gene expression by acting as a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . Furthermore, 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride impacts cellular metabolism by participating in the synthesis of coenzymes and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue . Additionally, 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride is involved in several metabolic pathways. It is a precursor for the synthesis of glutathione, an essential antioxidant that protects cells from oxidative damage . This compound also participates in the synthesis of coenzymes and other essential biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-2-1-3-7(13)4-6;/h1-4,8,13H,5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEPTHDMEIBBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

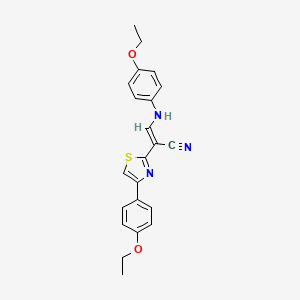
![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)
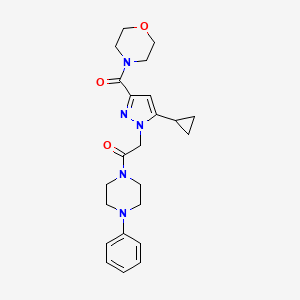
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)


![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)
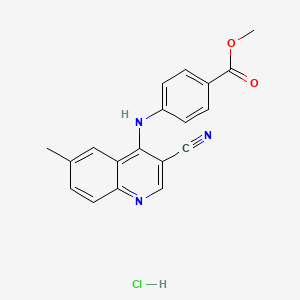
![4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2557883.png)
![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)
![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)
